Structural Differences from Acid Analog
Methyl 4-chloroquinoline-8-carboxylate (CAS: 1416440-14-6) is differentiated from its direct acid analog, 4-chloroquinoline-8-carboxylic acid (CAS: 216257-37-3), by a measurable difference in molecular weight and a distinct chemical property. The target compound, a methyl ester, has a molecular weight of 221.64 g/mol , which is 14.03 g/mol greater than the corresponding carboxylic acid (MW: 207.61 g/mol) [1]. This difference corresponds to the replacement of a hydrogen atom with a methyl group. Crucially, the ester is a synthetic building block that provides a protected carboxylate group, which is essential for orthogonal synthesis strategies, whereas the free acid requires separate activation for amide or ester bond formation .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 221.64 g/mol |
| Comparator Or Baseline | 4-Chloroquinoline-8-carboxylic acid: 207.61 g/mol |
| Quantified Difference | 14.03 g/mol |
| Conditions | Calculated from molecular formula C₁₁H₈ClNO₂ vs C₁₀H₆ClNO₂ |
Why This Matters
The 14.03 g/mol molecular weight difference and ester functionality directly impact synthetic utility and cost, as the methyl ester is a ready-to-use protected building block that eliminates a deprotection/reprotection step in multistep syntheses.
- [1] ChemSrc. (2018). 4-Chloroquinoline-8-carboxylic acid, CAS: 216257-37-3. Physical and Chemical Properties. View Source
